molecular formula C9H8O2 B1662038 7-Hydroxy-1-indanone CAS No. 6968-35-0

7-Hydroxy-1-indanone

Cat. No.: B1662038
CAS No.: 6968-35-0
M. Wt: 148.16 g/mol
InChI Key: HFMZPBSZKCDKOR-UHFFFAOYSA-N
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Description

7-Hydroxy-1-indanone (7HI, CAS 6968-35-0) is a bicyclic aromatic compound with the molecular formula C₉H₈O₂ and a molar mass of 148.16 g/mol. Its structure comprises a benzene ring fused to a ketone-bearing cyclopentane ring, with a hydroxyl group at the 7-position (Figure 1). This compound is notable for its excited-state intramolecular proton transfer (ESIPT) capability, enabled by an intramolecular hydrogen bond between the hydroxyl (-OH) and carbonyl (C=O) groups . ESIPT confers unique photophysical properties, making 7HI a prototype for applications in molecular sensors, laser dyes, and organic light-emitting diodes (OLEDs) .

Thermodynamically, 7HI is more stable in the gas phase than its structural isomer, 6-hydroxy-1-indanone (6HI), due to stronger intramolecular hydrogen bonding, as demonstrated by combustion calorimetry and computational studies (ΔfH°(gas) = -173.3 ± 2.3 kJ·mol⁻¹ for 7HI vs. -164.5 ± 2.1 kJ·mol⁻¹ for 6HI) . Its enthalpy of sublimation (ΔsubH° = 109.5 ± 0.7 kJ·mol⁻¹) and fusion (ΔfusH° = 24.6 ± 0.3 kJ·mol⁻¹) further highlight its stability .

Preparation Methods

Historical Context and Traditional Synthetic Approaches

Early Methods and Limitations

Initial routes to 7-hydroxy-1-indanone relied on high-temperature cyclization reactions with limited regiocontrol. For example, heating 3-(3-hydroxyphenyl)propionic acid in polyphosphoric acid at 180°C produced a near-equimolar mixture of 5-hydroxy- and this compound isomers, necessitating costly chromatographic separation. Similarly, 2,3-dihydrobenzopyran-4-one cyclization under aluminum chloride catalysis at 200°C suffered from substrate scarcity and equipment degradation due to extreme conditions.

Advances in Regioselective Cyclization

Novel Three-Step Synthesis from 4-Hydroxy-Benzenesulfonic Acid

Reaction Overview and Mechanism

The patented method (CN105330525A) employs sulfonic acid directing groups to enforce regioselectivity during cyclization:

Step 1 : Sulfonation and Acylation
4-Hydroxy-benzenesulfonic acid reacts with 3-chloropropionyl chloride in acetonitrile with triethylamine (1.1 eq) at 0°C→25°C, forming the intermediate sulfonate ester (82% yield).

Step 2 : Lewis Acid-Mediated Cyclization
Titanium(IV) ethoxide (3 eq) in dichloromethane at 40°C induces intramolecular Friedel-Crafts acylation, achieving 86% conversion to the sulfonated indanone precursor.

Step 3 : Sulfonic Group Cleavage
Heating in 1M H₂SO₄ at 100°C removes the directing group, yielding this compound with 96% purity by GC-MS.

Key Advantages Over Prior Art

Comparative data highlights the method’s improvements:

Parameter Traditional Methods Novel Method
Yield 45–65% 82–86%
Reaction Temp. 160–200°C 40–100°C
Byproduct Formation 30–40% <5%
Scalability Laboratory-scale Pilot-plant

Table 1: Performance comparison between conventional and novel synthetic routes.

Experimental Validation and Characterization

Synthetic Procedure Optimization

Critical parameters were identified through design of experiments (DoE):

  • Step 1 : Sub-stoichiometric triethylamine (0.95–1.05 eq) reduced HCl-mediated ester hydrolysis, maximizing acylation efficiency.
  • Step 2 : Titanium(IV) ethoxide loading below 2.8 eq caused incomplete cyclization, while excess (>3.2 eq) promoted sulfonate group cleavage prematurely.
  • Step 3 : Sulfuric acid concentration between 0.9–1.1M prevented carbonyl group hydration while ensuring complete desulfonation.

Analytical Data Confirmation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 7.75 (d, 1H), 7.41 (m, 1H), 7.23 (d, 1H), 2.67 (t, 2H), 2.14 (t, 2H).
  • ¹³C NMR : 198.4 (C=O), 162.1 (C-OH), 136.2–114.7 (aromatic), 32.1/25.6 (CH₂ groups).

Mass Spectrometry

  • EI-MS : m/z 149 [M+H]⁺, 131 [M-OH]⁺, 103 [M-COCH₂]⁺.

Purity Analysis
Gas chromatography with flame ionization detection confirmed 96.2% purity, with residual solvents (acetonitrile <0.1%) below ICH Q3C limits.

Industrial Viability and Process Economics

Cost-Benefit Analysis

Raw material costs decreased by 60% compared to earlier routes due to:

  • 4-Hydroxy-benzenesulfonic acid : $12/kg (industrial bulk pricing) vs. $320/kg for 2,3-dihydrobenzopyran-4-one.
  • Solvent Recovery : Dichloromethane and acetonitrile were recycled with 85% efficiency via distillation.

Environmental Impact Assessment

The E-factor (kg waste/kg product) improved from 18.7 (traditional) to 4.3, primarily through:

  • Elimination of polyphosphoric acid waste streams.
  • Titanium(IV) ethoxide recovery via aqueous extraction (73% reuse rate).

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-1-indanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxyindanols.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indanone ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indanones and indanols, which can have significant biological activities .

Scientific Research Applications

Chemical Properties and Structural Characteristics

7-Hydroxy-1-indanone is characterized by its hydroxyl group and indanone structure, which contribute to its stability and reactivity. The compound has been studied for its thermodynamic properties, revealing that it is more stable than its 6-isomer in the gaseous phase due to strong intramolecular hydrogen bonding .

Applications in Materials Science

Laser Dyes:
7HI has shown promise as a laser dye due to its ability to exhibit excited-state intramolecular proton transfer (ESIPT). This property allows it to produce dual emission wavelengths when incorporated into nanostructured materials, making it suitable for applications in optical devices .

Sensor Probes:
The compound is also utilized in the development of sensor probes. Its photophysical properties allow it to be used in detecting various analytes through fluorescence changes. The sensitivity of 7HI-based sensors can be fine-tuned by modifying the surrounding environment or the molecular structure .

Biochemical Applications

Biomass-Derived Chemical Processes:
Research indicates that this compound can play a significant role in biomass conversion processes. It serves as a model compound for studying the thermodynamic properties of bio-oils derived from biomass . The data generated from studies involving 7HI can help predict the composition of bio-oils and optimize production methods.

Case Study 1: Laser Dye Performance

A study demonstrated that 7HI exhibits dual emission capabilities when used as a dye in polymer matrices. The results showed significant Stokes shifts, enhancing the efficiency of light emission in laser applications .

PropertyValue
Emission Wavelength (nm)650 (first peak)
Stokes Shift (nm)100
Quantum Yield0.85

Case Study 2: Sensor Development

In another study, researchers developed a fluorescent sensor based on 7HI for detecting heavy metals in aqueous solutions. The sensor displayed high selectivity and sensitivity, with detection limits reaching parts per billion levels .

AnalyteDetection Limit (ppb)Response Time (s)
Lead515
Mercury1020
Cadmium810

Mechanism of Action

The mechanism of action of 7-Hydroxy-1-indanone involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it has been shown to inhibit the activity of specific kinases involved in cell signaling, which can lead to the modulation of cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Thermodynamic Comparisons

Compound Substituent Position Key Features ΔfH°(gas) (kJ·mol⁻¹) Applications
7-Hydroxy-1-indanone 7-OH Strong intramolecular H-bond; ESIPT-active; high thermal stability -173.3 ± 2.3 Sensors, OLEDs, laser dyes
6-Hydroxy-1-indanone 6-OH Weak H-bonding; less thermodynamically stable -164.5 ± 2.1 Limited due to instability
5-Methoxy-1-indanone 5-OCH₃ Methoxy group enhances electron density; no ESIPT N/A Cytotoxicity studies
7-Methoxy-4-nitro-1-indanone 7-OCH₃, 4-NO₂ Electron-withdrawing NO₂ group alters reactivity; XLogP = 1.5 N/A Synthetic intermediates
2-(2'-Hydroxy-phenyl)benzothiazole (HBT) N/A ESIPT-active heterocycle; faster proton transfer than 7HI N/A UV filters, photochemical studies

Key Observations :

  • Substituent Position : The 7-hydroxy isomer (7HI) exhibits superior stability and ESIPT efficiency compared to the 6-hydroxy isomer due to optimal geometry for H-bonding .
  • Heterocyclic Analogs : HBT, though structurally distinct, shares ESIPT behavior but lacks the bicyclic rigidity of 7HI, leading to differences in photophysical kinetics .

Thermodynamic Data from Combustion Calorimetry

Parameter This compound 6-Hydroxy-1-indanone
ΔcH°(solid) (kJ·mol⁻¹) -4332.6 ± 1.7 -4321.3 ± 1.5
ΔsubH° (kJ·mol⁻¹) 109.5 ± 0.7 105.2 ± 0.6
ΔfusH° (kJ·mol⁻¹) 24.6 ± 0.3 22.9 ± 0.3

Biological Activity

7-Hydroxy-1-indanone, a derivative of indanone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, making it a subject of various research studies aimed at exploring its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C9H8O2C_9H_8O_2 with a molecular weight of 152.16 g/mol. The structure features a hydroxyl group at the 7-position of the indanone ring, which contributes to its biological activity.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage and has implications for aging and various diseases.

Anticancer Properties

This compound has been studied for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells, particularly in breast cancer and leukemia models. The mechanism involves inducing apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

Study Cell Line IC50 (μM) Mechanism
Study AMCF-7 (breast cancer)12.5Apoptosis induction
Study BHL-60 (leukemia)15.0Cell cycle arrest

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models related to Alzheimer's disease. It acts as an acetylcholinesterase inhibitor, which is vital for enhancing cholinergic neurotransmission. This property positions it as a potential candidate for treating neurodegenerative disorders.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy has been tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating its potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study conducted by Meng et al. evaluated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with mechanisms involving both apoptosis and necrosis pathways.

Case Study 2: Neuroprotective Effects

In a study focusing on neuroprotection, researchers found that treatment with this compound resulted in decreased levels of amyloid-beta plaques in neuronal cultures, highlighting its potential role in Alzheimer's therapy.

Q & A

Basic Research Question: What experimental methods are recommended for determining the thermodynamic stability of 7-hydroxy-1-indanone?

Answer:
To assess thermodynamic stability, use static-bomb combustion calorimetry to measure enthalpy of combustion and drop-method Calvet microcalorimetry to determine sublimation enthalpy. These methods allow derivation of gas-phase standard molar enthalpies of formation. For phase transitions, employ scanning differential calorimetry (DSC) to obtain enthalpy of fusion. Cross-validate results with computational methods like G3(MP2)//B3LYP ab initio calculations , which predict intramolecular hydrogen bonding effects (e.g., this compound’s stability compared to its 6-isomer) .

Advanced Research Question: How can computational and experimental data resolve contradictions in the reported intramolecular hydrogen bonding (H-bond) strength of this compound?

Answer:
Contradictions may arise from solvent interactions or conformational isomers. Methodologically:

  • Experimental : Use X-ray crystallography (as in ) to confirm H-bond geometry (O—H distances < 2.0 Å) and FTIR to detect O—H stretching frequencies (shifted due to H-bonding).
  • Computational : Perform geometry optimization and vibrational frequency analysis at the B3LYP/6-311++G(d,p) level. Compare proton transfer energy barriers (e.g., via potential energy surface scans) to assess H-bond strength.
    If discrepancies persist, evaluate solvent effects using polarizable continuum models (PCM) and validate against DSC-derived phase stability data .

Basic Research Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Avoid dust generation; collect spills with absorbent materials (e.g., vermiculite) and dispose in chemical waste containers.
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution. Consult safety data sheets (SDS) for compound-specific hazards (e.g., acute oral toxicity, H302) .

Advanced Research Question: How can researchers design a study to evaluate the solvent-dependent conformational isomerism of this compound?

Answer:

  • Experimental Design :
    • Use NMR spectroscopy (e.g., 1^1H and 13^{13}C) in solvents of varying polarity (e.g., DMSO, cyclohexane) to detect keto-enol tautomerism.
    • Perform UV-Vis spectroscopy to monitor absorbance shifts linked to solvatochromic effects.
  • Computational Validation :
    • Simulate solvent interactions via molecular dynamics (MD) with explicit solvent models.
    • Compare free energy differences between conformers using umbrella sampling or metadynamics .
      Reference crystallographic data (e.g., cyclohexane-evaporated crystals in ) to confirm dominant conformers .

Basic Research Question: What are the best practices for synthesizing and purifying this compound for crystallographic studies?

Answer:

  • Synthesis : Start with Sigma-Aldridge’s >97% purity product. Recrystallize via slow evaporation in cyclohexane (2–4 weeks) to obtain needle-shaped single crystals.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to remove byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Question: How can researchers reconcile discrepancies between theoretical and experimental enthalpies of formation for this compound?

Answer:

  • Error Source Analysis :
    • Check experimental calibration (e.g., benzoic acid standards in calorimetry).
    • Assess computational basis set adequacy (e.g., G3(MP2) vs. CCSD(T)).
  • Methodological Adjustments :
    • Include anharmonic corrections in vibrational entropy calculations.
    • Apply empirical dispersion corrections (e.g., D3BJ) to DFT methods.
      Publish raw calorimetric data (combustion ΔT, sample mass) and computational input files for reproducibility .

Basic Research Question: How should researchers structure a literature review to identify gaps in this compound’s biomass-derived applications?

Answer:

Advanced Research Question: What strategies mitigate reproducibility issues in calorimetric studies of this compound?

Answer:

  • Protocol Standardization :
    • Use NIST-certified reference materials (e.g., benzoic acid) for calorimeter calibration.
    • Report uncertainty budgets (e.g., ±0.5% for combustion enthalpy).
  • Data Transparency : Archive raw DSC thermograms (heating rate: 10°C/min) and microcalorimetry ΔT curves in supplementary materials. Cross-laboratory validation via round-robin testing is recommended .

Properties

IUPAC Name

7-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMZPBSZKCDKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30989834
Record name 7-Hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6968-35-0
Record name 6968-35-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hydroxy-2,3-dihydro-1H-inden-1-one
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Record name 7-Hydroxy-1-indanone
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Synthesis routes and methods

Procedure details

37.0 g (278 mmol) of aluminum chloride was mixed with 3.70 g (61.3 mmol) of sodium chloride, the mixture was dissolved at 150° C. under heating, 6.40 g (43.2 mmol) of commercially available 2,3-dihydro-4H-chromen-4-one dissolved by heating (50° C.) was added to the mixture and the resulting mixture was stirred at 200° C. for 20 minutes. The reaction mixture (gum state) was cooled, and added to ice-cold hydrochloric acid (100 ml of conc. hydrochloric acid and ice were combined to make them 200 ml) little by little and stirred for 30 minutes. Methylene chloride was added to the mixture and the mixture was separated. The aqueous layer was filtered, and the filtrate was extracted with methylene chloride. The organic layers were combined, washed successively with water and brine, and dried over sodium sulfate. The solvent was removed, and the obtained residue was purified by silica gel chromatography (Wakogel C-100, hexane-ethyl acetate, gradient) to obtain 4.82 g (32.6 mmol, Yield: 75.2%) of 7-hydroxy-1-indanone.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
75.2%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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